Vinyl benzoate

Catalog No.
S603932
CAS No.
769-78-8
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl benzoate

CAS Number

769-78-8

Product Name

Vinyl benzoate

IUPAC Name

ethenyl benzoate

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N

SMILES

C=COC(=O)C1=CC=CC=C1

Canonical SMILES

C=COC(=O)C1=CC=CC=C1

The exact mass of the compound Vinyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2296. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinyl benzoate (VBz) is an aromatic vinyl ester monomer used in the synthesis of specialized polymers and copolymers. Structurally, its vinyl group allows for free-radical polymerization, while the attached benzoate moiety, containing a phenyl ring, imparts distinct thermal and optical properties to the resulting polymers. These characteristics, such as increased glass transition temperature and refractive index, are critical in formulating high-performance coatings, adhesives, and optical plastics where aliphatic vinyl esters like vinyl acetate are unsuitable.

Direct substitution of vinyl benzoate with more common, lower-cost monomers like vinyl acetate (VAc) or methyl methacrylate (MMA) is often unfeasible due to significant trade-offs in final material performance. The aromatic ring in vinyl benzoate is not a minor structural detail; it is directly responsible for the higher glass transition temperature (Tg), which translates to superior thermal stability in the end-use polymer compared to poly(vinyl acetate). Furthermore, its distinct reactivity in copolymerization processes means it cannot be simply swapped into an existing formulation without altering the polymer's microstructure and subsequent properties. For applications demanding high thermal resistance, specific optical properties, or tailored copolymer compositions, vinyl benzoate is a functionally non-interchangeable monomer.

Significantly Higher Glass Transition Temperature for Enhanced Thermal Stability

Poly(vinyl benzoate) exhibits a glass transition temperature (Tg) of 71 °C, more than double that of poly(vinyl acetate), which has a Tg of approximately 30 °C. This substantial increase in Tg, conferred by the rigid benzoate side group, is a primary differentiator for applications requiring dimensional stability and mechanical integrity at elevated temperatures where poly(vinyl acetate)-based materials would soften and fail.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data71 °C (for Polyvinyl benzoate)
Comparator Or BaselinePoly(vinyl acetate) at ~30 °C
Quantified Difference41 °C higher than Poly(vinyl acetate)
ConditionsStandard measurement conditions for homopolymers.

This makes vinyl benzoate a critical monomer for producing polymers that must maintain their structural properties at higher operating temperatures than standard vinyl ester polymers allow.

Distinct Copolymerization Reactivity for Controlled Polymer Microstructure

In free-radical copolymerization with vinyl acetate (VAc), vinyl benzoate (VBz) displays significantly different reactivity ratios. The reactivity ratio for VAc (r1) is 0.69, while for VBz (r2) it is 1.48. Since both values differ from 1 and from each other, the monomers do not incorporate into the polymer chain at the same rate as their feed ratio, leading to a non-random copolymer. The higher r2 value indicates that a growing polymer chain ending in a vinyl benzoate radical prefers to add another vinyl benzoate monomer over a vinyl acetate monomer, a critical factor for controlling the final polymer's blockiness and properties.

Evidence DimensionMonomer Reactivity Ratios
Target Compound Datar2 (Vinyl Benzoate) = 1.48
Comparator Or Baseliner1 (Vinyl Acetate) = 0.69
Quantified DifferenceVBz is preferentially added by a VBz-terminated radical chain (r2 > 1), while VAc is less readily added by a VAc-terminated chain (r1 < 1).
ConditionsRadical copolymerization with AIBN initiator in benzene at 60°C.

This non-ideal copolymerization behavior allows for the synthesis of compositionally graded or block-like copolymers, enabling fine-tuning of material properties that is not possible with monomers having similar reactivities.

Enables High Refractive Index Polymers for Optical Applications

The presence of the aromatic ring in vinyl benzoate contributes to a higher refractive index in its polymers compared to common aliphatic polymers like poly(methyl methacrylate) (PMMA). Copolymers of methyl methacrylate and vinyl benzoate are used to create graded-index (GI) plastic optical fibers. The refractive index of poly(vinyl benzoate) is higher than that of PMMA (approx. 1.49), allowing for the creation of a controllable refractive index gradient necessary for high-bandwidth optical transmission.

Evidence DimensionRefractive Index Contribution
Target Compound DataHigher than PMMA (enables refractive index gradient)
Comparator Or BaselinePMMA refractive index ≈ 1.49
Quantified DifferenceSufficient to create a functional index gradient for optical fibers.
ConditionsCopolymerization of MMA and VBz for plastic optical fiber preforms.

For developing optical components like graded-index fibers or lenses, vinyl benzoate is a necessary comonomer to achieve the required refractive index profile that cannot be obtained with purely aliphatic monomers.

Improved Hydrolytic Stability over Aliphatic Vinyl Esters

The bulky, hydrophobic benzoate group provides steric hindrance that protects the ester linkage from hydrolytic attack. This is a known mechanism for improving the durability of polymers derived from vinyl esters. While direct kinetic data for poly(vinyl benzoate) is limited, the principle is well-established in comparable systems where bulky side chains significantly enhance resistance to hydrolysis compared to the less-hindered ester in poly(vinyl acetate). Poly(vinyl acetate) is known to be susceptible to hydrolysis, which forms acetic acid and poly(vinyl alcohol), altering the material's properties.

Evidence DimensionHydrolytic Stability
Target Compound DataEnhanced stability due to steric hindrance from the bulky benzoate group.
Comparator Or BaselinePoly(vinyl acetate) is susceptible to hydrolysis.
Quantified DifferenceQualitatively higher resistance to degradation in aqueous or alkaline environments.
ConditionsAqueous or high-humidity environments.

This improved chemical resistance makes vinyl benzoate a superior choice for formulating durable coatings, adhesives, and binders intended for use in humid or chemically demanding environments where poly(vinyl acetate) would degrade.

Formulating High-Performance Coatings and Binders with Enhanced Thermal and Chemical Resistance

Vinyl benzoate is the indicated choice when formulating specialty coatings, paints, or adhesives that require a higher service temperature and better durability than products based on vinyl acetate. Its contribution to a higher Tg and improved hydrolytic stability results in finishes and bonds that better withstand thermal cycling and exposure to humidity without compromising mechanical integrity.

Development of Graded-Index (GI) Plastic Optical Fibers and Optical Components

For the fabrication of advanced optical materials, particularly graded-index plastic optical fibers, vinyl benzoate is a critical comonomer. Its ability to raise the refractive index of copolymers, such as with methyl methacrylate, allows for the precise control of the index profile needed to maximize data transmission bandwidth, a feat not achievable with standard aliphatic acrylic or vinyl monomers alone.

Synthesis of Specialty Copolymers with Precisely Tailored Thermal and Mechanical Properties

In applications where the final polymer's properties must be finely tuned, vinyl benzoate's distinct copolymerization reactivity ratios are a key asset. Researchers and process chemists can leverage its non-ideal copolymerization with monomers like vinyl acetate to create specific monomer sequences along the polymer chain, thereby controlling properties like Tg and mechanical modulus more effectively than with simple random copolymers.

XLogP3

2.3

UNII

F1E7C1GGKU

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

769-78-8

Wikipedia

Vinyl benzoate

Dates

Last modified: 08-15-2023

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